Cas no 331-01-1 (2,2,2-trifluoroethyl N-(4-ethoxyphenyl)carbamate)

2,2,2-trifluoroethyl N-(4-ethoxyphenyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid, (4-ethoxyphenyl)-, 2,2,2-trifluoroethyl ester (9CI)
- 2,2,2-trifluoroethyl N-(4-ethoxyphenyl)carbamate
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- MDL: MFCD11099866
- Inchi: 1S/C11H12F3NO3/c1-2-17-9-5-3-8(4-6-9)15-10(16)18-7-11(12,13)14/h3-6H,2,7H2,1H3,(H,15,16)
- InChI Key: WWLUHZQJCAWASF-UHFFFAOYSA-N
- SMILES: C(OCC(F)(F)F)(=O)NC1=CC=C(OCC)C=C1
2,2,2-trifluoroethyl N-(4-ethoxyphenyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A1138714-1g |
2,2,2-Trifluoroethyl N-(4-ethoxyphenyl)carbamate |
331-01-1 | 95% | 1g |
$341.0 | 2024-04-20 | |
Enamine | EN300-88438-0.05g |
2,2,2-trifluoroethyl N-(4-ethoxyphenyl)carbamate |
331-01-1 | 95% | 0.05g |
$227.0 | 2024-05-20 | |
Enamine | EN300-88438-1g |
2,2,2-trifluoroethyl N-(4-ethoxyphenyl)carbamate |
331-01-1 | 90% | 1g |
$271.0 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418351-5g |
2,2,2-Trifluoroethyl (4-ethoxyphenyl)carbamate |
331-01-1 | 95% | 5g |
¥22320.00 | 2024-05-19 | |
Ambeed | A1138714-5g |
2,2,2-Trifluoroethyl N-(4-ethoxyphenyl)carbamate |
331-01-1 | 95% | 5g |
$990.0 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418351-250mg |
2,2,2-Trifluoroethyl (4-ethoxyphenyl)carbamate |
331-01-1 | 95% | 250mg |
¥7070.00 | 2024-05-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418351-100mg |
2,2,2-Trifluoroethyl (4-ethoxyphenyl)carbamate |
331-01-1 | 95% | 100mg |
¥6768.00 | 2024-05-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418351-2.5g |
2,2,2-Trifluoroethyl (4-ethoxyphenyl)carbamate |
331-01-1 | 95% | 2.5g |
¥15084.00 | 2024-05-19 | |
1PlusChem | 1P019RC0-50mg |
2,2,2-trifluoroethyl N-(4-ethoxyphenyl)carbamate |
331-01-1 | 95% | 50mg |
$333.00 | 2024-05-05 | |
1PlusChem | 1P019RC0-1g |
2,2,2-trifluoroethyl N-(4-ethoxyphenyl)carbamate |
331-01-1 | 90% | 1g |
$386.00 | 2023-12-17 |
2,2,2-trifluoroethyl N-(4-ethoxyphenyl)carbamate Related Literature
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Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
Additional information on 2,2,2-trifluoroethyl N-(4-ethoxyphenyl)carbamate
CAS No. 331-01-1 and 2,2,2-Trifluoroethyl N-(4-Ethoxyphenyl)Carbamate: Structural Characteristics and Research Applications
CAS No. 331-01-1 is a chemical identifier for a compound with significant structural and functional relevance in organic synthesis and pharmaceutical research. While the primary compound associated with this CAS number is typically identified as trifluoroethanol, the derivative 2,2,2-trifluoroethyl N-(4-ethoxyphenyl)carbamate represents a specialized analog with unique physicochemical properties. This compound combines a trifluoromethyl group (-CF₃) at the terminal position of an ethyl chain with an N-(4-ethoxyphenyl)carbamate moiety, creating a scaffold that has attracted attention for its potential in drug design and catalytic applications.
The trifluoromethyl group (-CF₃) is a well-established functional group in medicinal chemistry due to its electron-withdrawing effects and metabolic stability. In the context of 2,2,2-trifluoroethyl N-(4-ethoxyphenyl)carbamate, this group enhances lipophilicity while maintaining solubility in polar solvents—a balance critical for bioavailability in pharmaceutical candidates. The N-(4-ethoxyphenyl)carbamate component introduces an aromatic ring substituted with an ethoxy group (-OCH₂CH₃), which can participate in hydrogen bonding or π–π stacking interactions in biological systems.
Recent studies have explored the utility of compounds like CAS No. 331-01-1 derivatives in enzyme inhibition and prodrug strategies. For instance, carbamate-based structures are frequently employed as reversible inhibitors of serine proteases and esterases. The trifluorinated alkyl chain in this compound may modulate binding affinity by altering hydrophobic interactions at active sites. A 2024 study published in the *Journal of Medicinal Chemistry* highlighted how trifluorinated carbamates demonstrated improved selectivity toward acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative disease research.
Synthesis of 2,2,2-trifluoroethyl N-(4-ethoxyphenyl)carbamate typically involves nucleophilic substitution reactions between 4-hydroxyanisole (p-cresol ether) and trifluorinated reagents such as 2,2,2-trifluoroacetyl chloride or trifluorinated amino esters. Modern methodologies emphasize green chemistry principles, utilizing solvent-free conditions or biocatalytic approaches to reduce environmental impact. A notable advancement from 2025 involves the use of solid-supported reagents to streamline purification steps while preserving the integrity of sensitive fluorinated groups.
In materials science, compounds containing both trifluoromethyl and carbamate moieties are being investigated for their role in polymer functionalization. The combination of fluorination (which imparts hydrophobicity and UV resistance) with carbamate linkages (known for their hydrolytic stability under mild conditions) creates materials suitable for coatings or controlled-release systems. Researchers at ETH Zurich recently demonstrated that similar structures could enhance the thermal stability of polyurethane-based composites by over 50°C.
The pharmacokinetic profile of compounds like CAS No. 331-01-1 derivatives is another area of active research. Fluorination generally increases metabolic resistance but can also alter permeability across biological membranes. In silico modeling studies from 2026 suggest that the ethoxy substitution on the aromatic ring may improve intestinal absorption by optimizing partition coefficients between aqueous and lipid phases—a critical factor for oral drug delivery systems.
In catalysis, trifluorinated carbamates have shown promise as ligands in transition-metal complexes used for asymmetric synthesis. The bulky trifluoromethyl group provides steric control over reaction pathways while maintaining electronic compatibility with Lewis acidic centers. A breakthrough reported in *Nature Catalysis* (Q3 2027) demonstrated enantioselectivities exceeding 95% ee using such ligands in palladium-catalyzed allylic alkylation reactions.
Ongoing research continues to expand the application scope of these compounds through structural modifications and hybrid molecule design. Current trends include incorporating additional heterocyclic rings or conjugated systems to create multifunctional scaffolds for photonic materials or targeted drug delivery vehicles. Collaborative efforts between academic institutions and pharmaceutical companies are particularly focused on optimizing synthetic routes to achieve higher yields while minimizing byproduct formation.
In conclusion, compounds such as CAS No. 331-01-1 derivatives, particularly those featuring combinations like the trifluoromethyl group and ethoxycarbamate moieties found in trifluoroethyl N-(4-ethoxyphenyl)carbamate>, represent a versatile platform for innovation across multiple scientific disciplines—from enzyme inhibition studies to advanced material development.
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